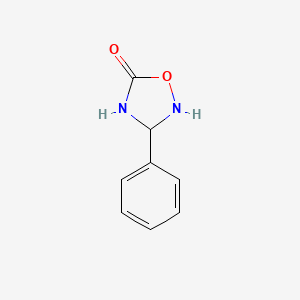
3-Phenyl-1,2,4-oxadiazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound with the molecular formula C8H6N2O2. It belongs to the class of oxadiazoles, which are five-membered rings containing one oxygen and two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,4-oxadiazolidin-5-one typically involves the cyclization of O-acylamidoximes. One common method is the reaction of amidoximes with activated carboxylic acids, followed by intramolecular cyclodehydration using alkali . Another approach is the one-pot synthesis, which involves the preparation of O-acylamidoximes and their subsequent cyclization using N,N′-dimethylacetamide as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), N,N′-dimethylacetamide (DMA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted oxadiazole derivatives, while reduction could lead to the formation of amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1,2,4-oxadiazolidin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, such as the p38 MAPK pathway, which is involved in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: A closely related compound with similar structural features but different biological activities.
1,3,4-Oxadiazole: Another isomer with distinct chemical properties and applications.
Uniqueness
3-Phenyl-1,2,4-oxadiazolidin-5-one stands out due to its unique combination of a phenyl group and an oxadiazolidinone ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in drug discovery and materials science .
Eigenschaften
Molekularformel |
C8H8N2O2 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
3-phenyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C8H8N2O2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5,7,10H,(H,9,11) |
InChI-Schlüssel |
JCCYBJZNZDFYFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2NC(=O)ON2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















